5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a fluorobenzyl group, a methoxy group, and a p-tolyl group attached to the pyrazoloquinoline core. Pyrazoloquinolines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorobenzyl group can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted pyrazoloquinolines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinoline: The parent compound with similar structural features.
Fluorobenzyl derivatives: Compounds with a fluorobenzyl group attached to different cores.
Methoxy-substituted quinolines: Compounds with a methoxy group on the quinoline ring.
Uniqueness
5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity, while the methoxy group can influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-7-9-17(10-8-16)24-21-15-29(14-18-5-3-4-6-22(18)26)23-12-11-19(30-2)13-20(23)25(21)28-27-24/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAKGGLWBGZJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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